9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one
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Overview
Description
9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one is a chemical compound belonging to the class of benzoazepines. This compound is characterized by a bromine atom attached to the ninth position of the benzoazepine ring system. Benzoazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one typically involves the bromination of a precursor benzoazepine compound. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient and scalable production of the compound while minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzoazepines.
Oxidation Reactions: Products include ketones and carboxylic acids.
Reduction Reactions: Products include amines and alcohols.
Scientific Research Applications
9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one involves its interaction with specific molecular targets. The bromine atom in the compound can form halogen bonds with biological molecules, influencing their function. Additionally, the benzoazepine ring system can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydro-5H-dibenzo[b,f]azepine: A structurally similar compound with different substitution patterns.
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: Another compound with a similar ring system but different functional groups.
Uniqueness
9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
886366-62-7 |
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Molecular Formula |
C10H10BrNO |
Molecular Weight |
240.10 g/mol |
IUPAC Name |
9-bromo-1,2,3,4-tetrahydro-1-benzazepin-5-one |
InChI |
InChI=1S/C10H10BrNO/c11-8-4-1-3-7-9(13)5-2-6-12-10(7)8/h1,3-4,12H,2,5-6H2 |
InChI Key |
VWMKPLZVFPMYKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C(=CC=C2)Br)NC1 |
Origin of Product |
United States |
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